molecular formula C11H9N3 B063186 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile CAS No. 167758-85-2

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile

Cat. No.: B063186
CAS No.: 167758-85-2
M. Wt: 183.21 g/mol
InChI Key: TXOKCNFPHCSTLG-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 2-position and a benzonitrile moiety at the 3-position

Scientific Research Applications

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Safety and Hazards

According to the safety data sheet, 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazole derivatives, including 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile, have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring their potential in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with 3-bromobenzonitrile under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, making it useful in coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-1H-imidazol-1-yl)benzoic acid
  • 2-(1H-Imidazol-1-ylmethyl)benzoic acid
  • 3-(1H-Imidazol-2-yl)benzoic acid

Uniqueness

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is unique due to the presence of both an imidazole ring and a nitrile group, which confer distinct chemical reactivity and potential biological activity. The methyl substitution on the imidazole ring further differentiates it from other imidazole derivatives, potentially affecting its binding affinity and selectivity in biological systems.

Properties

IUPAC Name

3-(2-methylimidazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOKCNFPHCSTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596480
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167758-85-2
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methylimidazole (25 g, 0.3 mol) and 3-bromobenzo-nitrile (55 g, 0.3 mol) in pyridine (60 mL) was added K2CO3 (42 g), CuO (1.5 g), Cu powder (1.5 g) and CuBr (1.5 g) under a nitrogen atmosphere. The resulting mixture was heated at reflux temperature for 64 hr. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with dichloromethane-methanol (10:1) to afford 12.9 g (23%) of 3-(2-methylimidazol-1-yl)benzonitrile as white solids.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
[Compound]
Name
CuO
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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